molecular formula C27H38N2O3 B14360322 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate CAS No. 90430-86-7

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate

Cat. No.: B14360322
CAS No.: 90430-86-7
M. Wt: 438.6 g/mol
InChI Key: YKMGHUDQEFBIBV-UHFFFAOYSA-N
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Description

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes an ethoxy group attached to a phenyl ring, which is further connected to a diazenyl group and a tridecanoate ester chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves esterification with tridecanoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactions.

    Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with cellular components. The ethoxy and tridecanoate groups contribute to its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline: Similar structure with an octyloxy group instead of an ethoxy group.

    [(Z)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]malononitrile: Contains a diazenyl group and a malononitrile moiety.

    4-[(E)-(4-Ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: Similar azo compound with a benzenediamine group.

Uniqueness

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate is unique due to its specific combination of an ethoxy group, diazenyl linkage, and tridecanoate ester chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in dyes, pigments, and potential therapeutic uses.

Properties

CAS No.

90430-86-7

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)diazenyl]phenyl] tridecanoate

InChI

InChI=1S/C27H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-27(30)32-26-21-17-24(18-22-26)29-28-23-15-19-25(20-16-23)31-4-2/h15-22H,3-14H2,1-2H3

InChI Key

YKMGHUDQEFBIBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC

Origin of Product

United States

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